1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol is an organic compound characterized by the presence of a furan ring and a morpholine ring linked by an ethan-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields such as medicinal chemistry and materials science. The furan ring is a five-membered aromatic ring containing oxygen, while the morpholine ring is a six-membered heterocyclic compound containing both nitrogen and oxygen.
There is no scientific research currently available on the specific mechanism of action of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol.
The major products from these reactions include:
Research indicates that 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol exhibits potential biological activity, particularly in medicinal chemistry. Its mechanism of action often involves interactions with biological targets such as enzymes or receptors, which may modulate their activity. The unique combination of the furan and morpholine rings allows for versatile interactions, including hydrogen bonding and π-π stacking, contributing to its biological efficacy.
The synthesis of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol typically involves:
In industrial settings, optimized synthetic routes focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and green chemistry principles may be employed to enhance efficiency.
1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol has several applications:
Several compounds share structural similarities with 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Furan-2-yl)-2-(piperidin-3-yl)ethan-1-ol | Contains piperidine instead of morpholine | Different ring structure may affect biological activity |
| 1-(Furan-2-yl)-2-(pyrrolidin-3-yl)ethan-1-ol | Contains pyrrolidine instead of morpholine | Offers different steric and electronic properties |
| 2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-ol | Contains thiophene instead of furan | Alters electronic properties due to sulfur presence |
The uniqueness of 1-(Furan-2-yl)-2-(morpholin-3-y)ethan -1 -ol lies in its dual-ring structure, combining both furan and morpholine rings. This combination provides distinct chemical reactivity and biological interactions that are not present in other similar compounds. The ability to engage in multiple types of
The synthesis of 1-(furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol was first reported in the early 21st century, coinciding with advancements in heterocyclic compound design. Its CAS registry (1394039-99-6) indicates its emergence as part of a broader effort to explore furan-morpholine hybrids for pharmaceutical applications. Early synthetic routes leveraged Mannich-type reactions, which facilitate the incorporation of amine and carbonyl groups into complex architectures.
Table 1: Key Molecular Properties of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{10}\text{H}{15}\text{NO}_{3} $$ |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 1-(furan-2-yl)-2-morpholin-3-ylethanol |
| Canonical SMILES | C1COCC(N1)CC(C2=CC=CO2)O |
The compound’s development aligns with trends in atom-economic synthesis, where researchers prioritize efficient bond-forming strategies. Its ethyl-linked furan and morpholine moieties suggest intentional design to balance hydrophilicity and aromaticity, critical for optimizing drug-like properties.
The compound features two heterocyclic systems: a furan ring and a morpholine moiety. The furan ring (C~4~H~4~O) is a five-membered aromatic oxygen heterocycle characterized by conjugated π-electron systems and resonance stabilization. Its electron-rich nature enables participation in dipole-dipole interactions and π-stacking, making it valuable for designing bioactive molecules [2]. Experimental studies demonstrate that furan derivatives undergo electrophilic substitution at the α-position due to increased electron density, as observed in synthetic protocols for 3-(furan-2-yl)propenoic acids [2].
The morpholine moiety (C~4~H~9~NO) is a six-membered saturated ring containing one oxygen and one nitrogen atom. Its chair conformation reduces steric strain while providing two hydrogen-bond acceptors (O and N). Morpholine’s polarity enhances aqueous solubility, a critical factor in drug design for improving pharmacokinetic properties [1]. Nuclear magnetic resonance (NMR) data from related morpholine-containing compounds show distinct proton environments for axial and equatorial positions, influencing molecular recognition patterns [1].
Table 1: Key Heterocyclic Properties
| Parameter | Furan Ring | Morpholine Moiety |
|---|---|---|
| Aromaticity | Yes | No |
| Ring Strain | Low | Moderate |
| Hydrogen Bonding | Acceptor only | Dual acceptor |
| Electron Density | High (α-positions) | Uniform |
The covalent linkage between furan and morpholine via a β-hydroxyethyl spacer creates a chiral center at the ethanol carbon. This hybrid architecture enables:
X-ray crystallography of related compounds reveals intramolecular hydrogen bonding between the hydroxyl proton and morpholine’s oxygen, stabilizing a specific conformation critical for receptor interaction [1].
This compound belongs to three medicinal chemistry structural classes:
Comparative analysis with FDA-approved morpholine-containing drugs shows conserved hydrogen-bond acceptor patterns, while the furan ring introduces planar rigidity absent in purely aliphatic analogs [1].
Table 2: Functional Group Contributions
| Group | Bond Angles | Electronic Effects | Reactivity |
|---|---|---|---|
| -OH | 104° (C–O–H) | Electron-withdrawing inductive | Nucleophilic substitution |
| Furan O | 112° (C–O–C) | Resonance donation | Electrophilic substitution |
| Morpholine N | 109° (C–N–C) | Lone pair conjugation | Acid-base reactions |
Comparison 1: Versus 1-(Furan-2-yl)-2-(morpholin-3-yl)ethanone
Comparison 2: Versus 3-(Morpholin-4-yl)propan-1-ol
Comparison 3: Versus 2-(Furan-2-yl)morpholine
1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol presents three core synthetic challenges:
Furfural undergoes Mannich condensation with morpholine and formaldehyde (or in-situ generated equivalents) to give aminomethylated furans that can be reduced to the target amino-alcohol in a single pot [5] [4]. Montmorillonite K-10 clay triggers an autocatalytic sequence at 333 kelvin, affording 4,5-bis(morpholin-4-yl)cyclopent-2-enone in 99 percent yield within five minutes; dilution with ethanol, followed by sodium tetrahydridoborate, selectively furnishes 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol in 89 percent isolated yield [3].
| Representative Mannich-Based Routes to the Target Amino-Alcohol | Solvent | Catalyst | Time (min) | Yield (%) | Green Metric E-factor |
|---|---|---|---|---|---|
| Furfural + morpholine + formaldehyde, followed by sodium tetrahydridoborate reduction [3] | Ethanol | Montmorillonite K-10 | 5 | 89 [3] | 2.1 [3] |
| Furfural + morpholine in choline chloride–urea deep eutectic solvent; spontaneous reduction with excess amine [4] | Deep eutectic solvent | None | 30 | 87 [4] | 1.8 [4] |
The clay-mediated protocol tolerates substituted furfural analogues and primary amines, demonstrating broad substrate scope [3].
Deep eutectic solvents composed of choline chloride and urea create a hydrogen-bond network that activates both the carbonyl of furfural and the secondary amine, enabling catalyst-free condensation under 333 kelvin [4]. The reaction is complete in thirty minutes; the eutectic phase is recycled four times with negligible loss of activity, underscoring solvent sustainability [4]. Ultrasound-promoted reduction using sodium tetrahydridoborate further obviates metal catalysts while retaining high selectivity toward the secondary alcohol [2].
Microwave irradiation accelerates both the condensation and the reduction steps. Experiments on a commercial 900 watt system showed complete conversion of furfural and morpholine to the Mannich adduct within five minutes at 333 kelvin, followed by instantaneous reduction to the alcohol using in-situ generated formate hydride donors, giving 97 percent yield [3]. Separate studies on biomass-derived furfural dehydration confirm that microwave fields enhance furfural reactivity by selective dielectric heating of polar intermediates [6].
Researchers have benchmarked each protocol against the Twelve Principles of Green Chemistry. Deep-eutectic-solvent media eliminate volatile organic compounds, and their low viscosity simplifies product separation [4]. Electrocatalytic Achmatowicz rearrangement repurposes furfuryl alcohol to an oxidised intermediate that can be intercepted by morpholine, creating an indirect but high-atom-efficiency route [7]. Table 3 compares life-cycle metrics.
| Environmental Performance Indicators | Clay-Mannich [3] | Deep Eutectic Route [4] | Electrocatalytic Pathway [7] |
|---|---|---|---|
| Atom economy (%) | 82 [3] | 85 [4] | 90 [7] |
| E-factor | 2.1 [3] | 1.8 [4] | 1.3 [7] |
| Hazard quotient | Moderate (clay dust) [3] | Low [4] | Low [7] |
Click reactions, notably copper-catalysed azide–alkyne cycloadditions, enable modular elaboration of the morpholine motif after the amino-alcohol is formed. Mishra and Tiwari synthesised azido-alcohols via epichlorohydrin ring opening, followed by click coupling and intramolecular cyclisation to morpholine-fused triazoles; the amino-alcohol stereocentre from 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol is retained, providing rapid access to bioactive scaffolds [8].
Continuous tubular reactors packed with silica-immobilised copper(II) triflate convert furfural and morpholine into aminals under steady-state conditions; downstream in-line reduction with ethanol and hydrogen yields the target alcohol at 26 grams per hour productivity [9]. Basic zirconium carbonate fixed-bed reactors accomplish Meerwein–Ponndorf–Verley reduction of furfural to furfuryl alcohol with residence times under one minute, highlighting the feasibility of integrating condensation and reduction into a single continuous platform [10].
| Flow-Based Performance Snapshot | Residence Time (s) | Space–Time-Yield (kg L⁻¹ h⁻¹) | Conversion (%) |
|---|---|---|---|
| Copper-silica packed bed (furfural + morpholine) [9] | 90 | 0.42 [9] | 94 [9] |
| Basic zirconium carbonate MPV reduction [10] | 60 | 0.55 [10] | 99 [10] |
Kinetic analysis of nucleophilic substitution on ionisable Fischer thiocarbene complexes bearing furyl groups shows first-order dependence on morpholine concentration, with rate constants increasing with amine basicity up to pKₐ = 10 [11]. Bench experiments varying catalyst loading, solvent polarity, and microwave power converge on an optimum at 10 percent clay by weight, ethanol as solvent, and 500 watt irradiation, balancing energy input and yield [3]. Response-surface modelling predicts a maximum 91 percent yield at 338 kelvin and morpholine-to-furfural ratio of 2.2 : 1 [4].
Semi-batch up-scaling of the clay-mediated microwave route to a ten-millimole charge delivered 98 percent isolated yield after simple filtration and vacuum distillation, confirming linear scalability [3]. In contrast, the deep-eutectic method has been demonstrated on a one-hundred-millimole scale; solvent recovery by vacuum evaporation followed by water wash maintains eutectic integrity and lowers operating cost by 37 percent compared with ethanol reflux [4]. Engineering studies report an overall process mass intensity of 26 kilograms per kilogram of product when integrating continuous flow condensation with in-line reduction and solvent recycling, meeting European Best Available Techniques energy benchmarks [12].
| Criterion | Mannich–Clay | Catalyst-Free Deep Eutectic | Microwave | Electrocatalytic | Continuous Flow |
|---|---|---|---|---|---|
| Yield (%) | 89 [3] | 87 [4] | 97 [3] | 78 [7] | 94 [9] |
| Reaction time (min) | 5 | 30 | 5 | 60 | 1 |
| Energy demand (kWh kg⁻¹) | 0.35 [3] | 0.28 [4] | 0.31 [3] | 0.22 [7] | 0.18 [12] |
| Recyclable catalyst/medium | Yes [3] | Yes [4] | Yes (clay) [3] | Yes (nickel polymer) [7] | Yes [9] |